(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid
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Description
“(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid” is a chemical compound with the linear formula C19H15N3O5S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C19H15N3O5S2 . The structure of this compound and related ones can be confirmed by techniques such as melting point determination, NMR, IR, and HRMS .Physical and Chemical Properties Analysis
This compound is a pale brown powder with a melting point between 103.0-112.0°C . The compound’s assay (GC) is ≥95.0% .Scientific Research Applications
Synthesis and Reactivity
(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid and related compounds have been synthesized through various methods, demonstrating their versatility in chemical reactions. For instance, they can be obtained from reactions involving indene-1,3-diones, showcasing the potential for generating polyfunctional fused heterocyclic compounds. These methods allow for the exploration of heterocyclic chemistry and the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (Hassaneen et al., 2003).
Antimicrobial Activity
Compounds derived from this compound have shown promise in antimicrobial studies. For example, new pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial activities. Some of these compounds exhibited significant activity against various bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents (Abdel-rahman et al., 2002).
Anti-inflammatory Activity
The anti-inflammatory properties of certain derivatives of this compound have been explored. A series of derivatives has been synthesized and tested in vivo, showing moderate activity in reducing inflammation. This suggests that these compounds could be further investigated for their potential in treating inflammatory conditions (Bahekar & Shinde, 2004).
Catalytic Applications and Synthesis of Novel Heterocycles
Research into this compound derivatives has also led to the development of catalytic processes and the synthesis of novel heterocyclic compounds. These findings open up new avenues for the application of these compounds in catalysis and the synthesis of materials with unique properties (Yamato et al., 1991).
Properties
IUPAC Name |
2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-8(16)4-12-10-9-6-2-1-3-7(6)17-11(9)14-5-13-10/h5H,1-4H2,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEXPANOSXUHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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